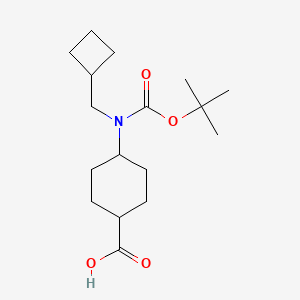![molecular formula C24H28N2O5 B12069255 1-Benzyl 4'-tert-butyl 2'H-spiro[azetidine-3,3'-benzo[f][1,4]oxazepine]-1,4'(5'H)-dicarboxylate](/img/structure/B12069255.png)
1-Benzyl 4'-tert-butyl 2'H-spiro[azetidine-3,3'-benzo[f][1,4]oxazepine]-1,4'(5'H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl 4’-tert-butyl 2’H-spiro[azetidine-3,3’-benzo[f][1,4]oxazepine]-1,4’(5’H)-dicarboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by its azetidine and benzo[f][1,4]oxazepine rings, which are fused together in a spiro configuration. The presence of benzyl and tert-butyl groups further adds to its structural complexity. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of 1-Benzyl 4’-tert-butyl 2’H-spiro[azetidine-3,3’-benzo[f][1,4]oxazepine]-1,4’(5’H)-dicarboxylate involves multiple steps, including the formation of the azetidine and benzo[f][1,4]oxazepine rings, followed by their fusion in a spiro configuration. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of these rings and their subsequent fusion. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product .
Analyse Des Réactions Chimiques
1-Benzyl 4’-tert-butyl 2’H-spiro[azetidine-3,3’-benzo[f][1,4]oxazepine]-1,4’(5’H)-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids .
Applications De Recherche Scientifique
1-Benzyl 4’-tert-butyl 2’H-spiro[azetidine-3,3’-benzo[f][1,4]oxazepine]-1,4’(5’H)-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical products .
Mécanisme D'action
The mechanism of action of 1-Benzyl 4’-tert-butyl 2’H-spiro[azetidine-3,3’-benzo[f][1,4]oxazepine]-1,4’(5’H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Benzyl 4’-tert-butyl 2’H-spiro[azetidine-3,3’-benzo[f][1,4]oxazepine]-1,4’(5’H)-dicarboxylate can be compared with other similar compounds, such as:
1-Benzyl 4’-tert-butyl spiro[azetidine-3,3’-benzo[b][1,4]oxazine]-1,4’(2’H)-dicarboxylate: This compound has a similar spiro structure but differs in the oxazine ring.
Spiro[azetidine-3,1’(3’H)-isobenzofuran]-1-carboxylic acid, 5’-acetyl-, 1,1-diMethylethyl ester: This compound also features a spiro configuration but with different ring systems and functional groups .
These comparisons highlight the uniqueness of 1-Benzyl 4’-tert-butyl 2’H-spiro[azetidine-3,3’-benzo[f][1,4]oxazepine]-1,4’(5’H)-dicarboxylate in terms of its specific ring systems and functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H28N2O5 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
1-O'-benzyl 4-O-tert-butyl spiro[2,5-dihydro-1,4-benzoxazepine-3,3'-azetidine]-1',4-dicarboxylate |
InChI |
InChI=1S/C24H28N2O5/c1-23(2,3)31-22(28)26-13-19-11-7-8-12-20(19)30-17-24(26)15-25(16-24)21(27)29-14-18-9-5-4-6-10-18/h4-12H,13-17H2,1-3H3 |
Clé InChI |
LOBNRLHMWSHTRT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2OCC13CN(C3)C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicylo[3.2.1]octan-3-amine](/img/structure/B12069223.png)


![2-[(Cyclopropylmethyl)amino]-3-methylbutanoic acid](/img/structure/B12069248.png)
![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B12069252.png)


